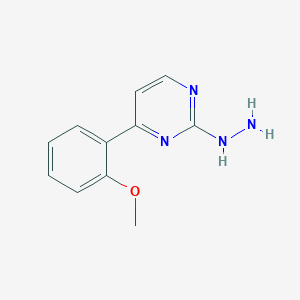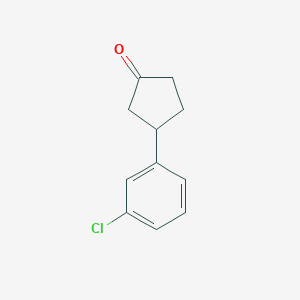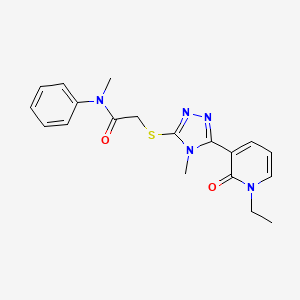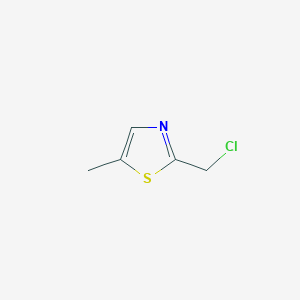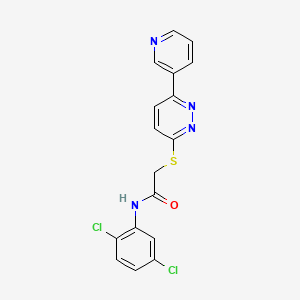
N-(2,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as DPPSA, is a compound that has gained significant attention in the field of neuroscience due to its potential as a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological and pathological processes, including learning and memory, addiction, and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis and Molecular Interactions
Research involving similar compounds, like N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, has been characterized through vibrational spectroscopic methods to understand their molecular structure and interactions. The study by Jenepha Mary, Pradhan, and James (2022) used Raman and Fourier transform infrared spectroscopy alongside density functional theory calculations to explore intra and intermolecular hydrogen bonding, providing insights into the compound's stability and interactions within its crystal structure (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial and Anti-enzymatic Potential
Nafeesa et al. (2017) synthesized and evaluated N-substituted derivatives of similar sulfanylacetamide compounds for their antibacterial and anti-enzymatic activities. The study highlights the potential of these compounds as inhibitors of bacterial strains and enzymes, suggesting a possible application in developing new antimicrobial agents (Nafeesa et al., 2017).
Anticancer and Anti-inflammatory Activities
Compounds structurally related to N-(2,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide have been synthesized and tested for their potential anti-cancer and anti-inflammatory activities. Ahmad et al. (2010) investigated a series of dihydropyridazin-3(2H)-ones for their effectiveness against various cancer cell lines and inflammatory conditions, showing promise for therapeutic applications (Ahmad et al., 2010).
Allosteric Enzyme Inhibition
Shukla et al. (2012) studied the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including sulfanylacetamide derivatives, as inhibitors of glutaminase. These inhibitors demonstrate the potential of such compounds in targeting enzymatic pathways relevant to cancer and other diseases, offering a pathway for the development of new therapeutics (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-3-4-13(19)15(8-12)21-16(24)10-25-17-6-5-14(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHITBAJUZJAEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


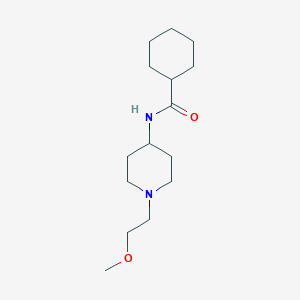
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368231.png)
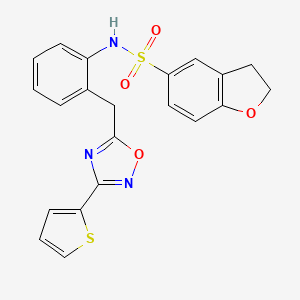
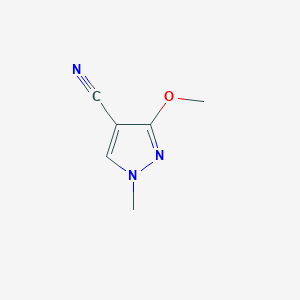

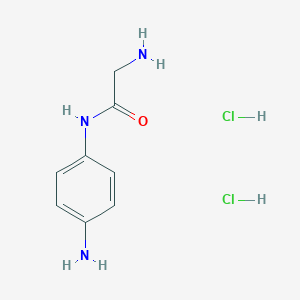
![N-{4-[(phenylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2368241.png)

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2368243.png)
